2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene

Description

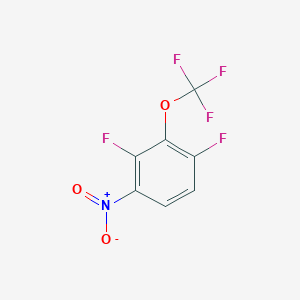

2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene is a fluorinated aromatic compound featuring a nitro group (-NO₂), two fluorine atoms at positions 2 and 4, and a trifluoromethoxy (-OCF₃) group at position 3 on the benzene ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The nitro group enhances electrophilic substitution reactivity, while fluorine and trifluoromethoxy substituents improve metabolic stability and lipophilicity .

Properties

IUPAC Name |

1,3-difluoro-4-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO3/c8-3-1-2-4(13(14)15)5(9)6(3)16-7(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKVBPGVBXIISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153338-22-8 | |

| Record name | 2,6-Difluor-3-nitro-1-(trifluormethoxy)benzol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of fluorinating agents and nitrating agents under controlled conditions. The choice of solvents, temperatures, and catalysts can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene can undergo various chemical reactions, including:

Nucleophilic substitution: The presence of electron-withdrawing groups like nitro and trifluoromethoxy makes the compound susceptible to nucleophilic attack.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Substituted benzene derivatives with various nucleophiles.

Reduction: Amino derivatives of the original compound.

Oxidation: Oxidized products, potentially including nitroso or nitro derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact effectively with biological targets, making it a candidate for drug development.

Antimicrobial and Antitubercular Activity

Research indicates that compounds with similar fluorinated structures exhibit significant antimicrobial properties. For instance, a study highlighted that certain trifluoromethylated compounds showed potent activity against Mycobacterium tuberculosis (Mtb), suggesting potential for developing new antimycobacterial agents . The presence of trifluoromethoxy groups can enhance the lipophilicity and metabolic stability of the compounds, which is crucial for therapeutic efficacy.

Inhibitors of IκB Kinase β

Another area of interest is the development of inhibitors targeting IκB kinase β, which plays a role in inflammatory responses. Compounds structurally related to 2,4-difluoro-3-(trifluoromethoxy)nitrobenzene have been identified as potential leads in this domain . The ongoing research aims to improve the potency and selectivity of these compounds through structural modifications.

Pesticide Development

This compound serves as an intermediate in the synthesis of various pesticides. Specifically, it is utilized in the production of fluazuron, a benzoylurea insecticide effective against pests resistant to other classes of insecticides such as organophosphates and pyrethroids . This compound's ability to disrupt chitin synthesis in insects makes it valuable for agricultural pest control.

Fluorinated Polymers

The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. Fluorinated materials are known for their non-stick properties and durability under harsh conditions, making them suitable for applications in coatings and seals .

Case Studies

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene is largely dependent on its chemical structure. The electron-withdrawing nature of the nitro and trifluoromethoxy groups can influence the compound’s reactivity and interactions with biological targets. For example, the compound may interact with enzymes or receptors through hydrogen bonding or electrostatic interactions, leading to modulation of biological pathways .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene (CAS 1807187-83-2)

- Key Differences : Bromine replaces the nitro group.

- Properties : Molecular weight = 276.99 g/mol, density = 1.543 g/cm³ (estimated at 20°C) .

- Impact : Bromine’s larger atomic radius increases steric hindrance, reducing electrophilic substitution rates compared to the nitro analogue.

2-Chloro-5-(trifluoromethoxy)nitrobenzene (CAS 588-09-0)

- Key Differences : Chlorine replaces fluorine at position 3.

- Properties : Molecular weight = 241.55 g/mol .

3-(Trifluoromethoxy)nitrobenzene (CAS 162693-41-6)

- Key Differences : Lacks fluorine substituents at positions 2 and 4.

- Impact : Reduced fluorination lowers metabolic stability and increases susceptibility to oxidative degradation .

Functional Group Variations

1-(Difluoromethoxy)-3-nitrobenzene (CAS 22236-07-3)

- Key Differences : Difluoromethoxy (-OCHF₂) replaces trifluoromethoxy.

- Properties : Purity = 98%, molecular weight = 189.12 g/mol .

- Impact : Reduced fluorine content decreases lipophilicity (logP ~1.5 vs. ~2.2 for trifluoromethoxy analogues) .

2,4-Difluoro-3-(trifluoromethoxy)aniline

- Key Differences: Amino (-NH₂) replaces nitro.

- Impact: The amino group enhances nucleophilic reactivity but reduces thermal stability compared to nitro derivatives .

Physicochemical Properties Comparison

Biological Activity

2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of multiple fluorine atoms and a nitro group, suggest that it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula: C7H2F5N1O2

- Molecular Weight: 235.09 g/mol

The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their bioavailability and efficacy in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties: Investigated for its potential to inhibit bacterial growth.

- Anticancer Activity: Preliminary studies suggest it may affect cancer cell viability.

- Enzyme Inhibition: Potential as an inhibitor of specific enzymes involved in metabolic pathways.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with molecular targets such as enzymes or receptors through hydrogen bonding and halogen interactions, which may enhance its binding affinity and specificity.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in decreased cell viability. The IC50 values for these studies were determined to be approximately:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| HeLa | 22.1 |

These findings indicate that the compound may induce apoptosis or inhibit proliferation in cancer cells.

Enzyme Inhibition Studies

Further investigations focused on the enzyme inhibitory potential of the compound. It was found to moderately inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 19.2 |

| Butyrylcholinesterase | 13.2 |

Q & A

Basic Research Question

- 19F NMR : Resolve fluorine environments to confirm substitution patterns (e.g., distinguish between ortho/para fluorine atoms). Chemical shifts around -60 ppm to -70 ppm are typical for trifluoromethoxy groups .

- X-ray crystallography : Determine bond angles and crystal packing, which influence reactivity. For example, steric hindrance from the trifluoromethoxy group may alter nitro group orientation .

- IR spectroscopy : Identify nitro group stretching vibrations (~1520 cm⁻¹) and trifluoromethoxy C-O-C modes (~1250 cm⁻¹) .

What mechanisms underlie the reactivity of the nitro group in this compound during catalytic hydrogenation or nucleophilic substitution reactions?

Advanced Research Question

- Catalytic hydrogenation : The nitro group is reduced to an amine. Pd/Al₂O₃ catalysts favor vertical adsorption geometries, enhancing selectivity for aniline derivatives. Residual hydrogen on the catalyst surface may influence intermediate stability .

- Nucleophilic substitution : Electron-withdrawing groups (nitro, trifluoromethoxy) activate the benzene ring. The 3-nitro group directs electrophiles to the 4-position, but steric effects from fluorine may alter regioselectivity .

Data Contradiction : DFT calculations predict parallel adsorption of nitrobenzene on Pd surfaces, while IR data suggest tilted geometries. This discrepancy arises from single-molecule vs. multi-molecule adsorption models .

How does the substitution pattern of fluorine and trifluoromethoxy groups influence the biological activity of this compound in enzyme inhibition assays?

Advanced Research Question

- Structure-Activity Relationship (SAR) : Fluorine atoms enhance metabolic stability and lipophilicity, improving membrane permeability. The trifluoromethoxy group increases electron-withdrawing effects, modulating interactions with enzyme active sites .

- Case Study : Analogous compounds with 2,4-difluoro-3-substituted nitrobenzenes show potent inhibition of cytochrome P450 enzymes. Competitive binding assays (e.g., fluorescence quenching) quantify affinity .

How can discrepancies between computational (DFT) predictions and experimental IR spectra regarding adsorption geometries be resolved?

Advanced Research Question

- Multi-molecule vs. single-molecule models : DFT often assumes isolated molecule adsorption, while IR spectra reflect surface crowding. Simulate multi-layer adsorption using molecular dynamics (MD) to better match experimental data .

- Experimental validation : Combine in situ IR with temperature-programmed desorption (TPD) to study coverage-dependent geometry changes. Compare with synchrotron X-ray absorption spectroscopy (XAS) for electronic structure insights .

What novel analytical methodologies are required to detect and quantify trace degradation products of this compound in environmental matrices?

Advanced Research Question

- LC-MS/MS : Use high-resolution mass spectrometry to identify nitro-reduced metabolites (e.g., amine derivatives) and hydroxylated byproducts. Include isotopic labeling (e.g., ¹⁵N) for pathway tracing .

- Solid-phase microextraction (SPME) : Preconcentrate trace analytes from water or soil. Validate methods using EPA protocols for nitroaromatic compounds .

What are the critical safety considerations when handling this compound, particularly concerning its nitro group-derived toxicity?

Basic Research Question

- Toxicity profile : Nitrobenzene derivatives are associated with testicular toxicity and methemoglobinemia. Implement strict PPE (gloves, fume hoods) and monitor airborne exposure via OSHA Method 1017 .

- Waste disposal : Follow RCRA guidelines for nitroaromatic waste. Neutralize nitro groups with reducing agents (e.g., Fe⁰) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.